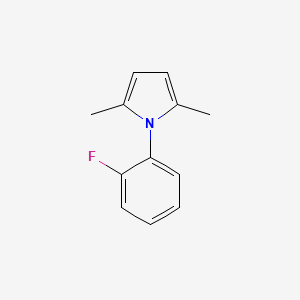

1-(2-Fluorophenyl)-2,5-dimethylpyrrole

Übersicht

Beschreibung

The compound "1-(2-Fluorophenyl)-2,5-dimethylpyrrole" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of a fluorine atom on the phenyl ring and methyl groups on the pyrrole ring can influence its reactivity and physical properties. The fluorine atom, in particular, is known to have a special directing effect in lithiation reactions, occurring exclusively ortho to the fluorine substituent .

Synthesis Analysis

The synthesis of fluorophenyl pyrrole derivatives can involve various strategies, including condensation reactions, cyclization, and electrophilic substitution. For instance, the synthesis of related compounds has been achieved through reactions involving aminnation and cyclization in nonproton polar solvents, followed by acidification . Additionally, the trifluoroacetylation at the β position of the pyrrole ring in 1-(2-aminophenyl)-2,5-dimethylpyrrole has been observed to occur spontaneously in trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of fluorophenyl pyrrole derivatives can be complex, with the potential for isomer formation due to the presence of amide and azomethine structural units . Detailed structural examination using techniques such as NMR and molecular modeling can provide insights into the conformation, configuration, and substituent effects of these compounds . Quantum chemical calculations have also been used to study the structural and molecular properties of related compounds, providing information on bond lengths, angles, and dihedral angles .

Chemical Reactions Analysis

Fluorophenyl pyrrole derivatives can participate in various chemical reactions, including deprotonation signaled by color change in the presence of specific anions . The fluorine atom's special directing effect facilitates ortho lithiation independently of the tertiary amine type ligands used . This unique reactivity can be leveraged in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole and its derivatives can be influenced by the presence of fluorine and methyl groups. These substituents can affect the compound's acidity, polarizability, dipole moment, and electronic properties such as HOMO-LUMO gaps . The fluorine atom, in particular, can increase the kinetic acidity of neighboring positions, which is significant in reactions like lithiation . The properties of these compounds can be characterized using various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, to determine functional groups, isomer shifts, and electronic transitions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-(2-Fluorophenyl)-2,5-dimethylpyrrole and its derivatives have been synthesized and characterized in various studies. For instance, Dybek et al. (2019) synthesized and analyzed the research chemical fluorolintane, a derivative of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, using mass spectrometry, gas- and liquid chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).

Fluorescent Probe Development

1-(2-Fluorophenyl)-2,5-dimethylpyrrole has been utilized in the development of fluorescent probes. Zhu et al. (2014) designed a cell-permeable long-wavelength fluorophore based on this compound for highly selective detection of Hg2+ in various environments (Zhu et al., 2014).

Corrosion Inhibition

Research has shown the effectiveness of N-arylpyrroles, including 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, in corrosion protection. Grubač et al. (2002) studied the inhibiting action of this compound on aluminum in hydrochloric acid, highlighting its potential in industrial applications (Grubač et al., 2002).

Anticoccidial Agents

In the field of veterinary medicine, derivatives of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole have been evaluated as anticoccidial agents. Qian et al. (2006) synthesized and tested various compounds for their inhibitory effects against Eimeria tenella, a parasite affecting poultry (Qian et al., 2006).

Electrochromic Properties

Arslan et al. (2007) researched the electrochromic properties of poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), a polymer synthesized from a derivative of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole. This study explored its potential in electrochromic devices (Arslan et al., 2007).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSXBLWSHDADPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406335 | |

| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-2,5-dimethylpyrrole | |

CAS RN |

146135-20-8 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(2-Fluorophenyl)-2,5-dimethylpyrrole interact with aluminum to inhibit corrosion in hydrochloric acid?

A1: While the exact mechanism is not fully elaborated in the provided research [], the paper suggests that substituted N-arylpyrroles, including 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, likely adsorb onto the aluminum surface. This adsorption forms a protective layer that hinders the interaction between the corrosive hydrochloric acid and the aluminum, thus slowing down the corrosion process. The presence of electron-donating groups, such as the methyl groups and the fluorine atom in 1-(2-Fluorophenyl)-2,5-dimethylpyrrole, is believed to enhance the molecule's electron density and its ability to interact with the metal surface. Further research is needed to fully elucidate the adsorption mechanism and the role of specific functional groups in the inhibition process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)